Product packaging for Sucrose, diacetate hexaisobutyrate(Cat. No.:)

Sucrose, diacetate hexaisobutyrate

Cat. No.: B8802302
M. Wt: 846.9 g/mol
InChI Key: UVGUPMLLGBCFEJ-SWTLDUCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Sucrose (B13894) Ester Research within Carbohydrate Chemistry

The study of sucrose esters falls under the broader umbrella of carbohydrate chemistry, a field dedicated to understanding the structure, function, and modification of sugars. Sucrose esters, in general, are non-naturally occurring surfactants synthesized from the esterification of sucrose with fatty acids or their glycerides. wikipedia.org This class of compounds is notable for the wide range of hydrophilic-lipophilic balance (HLB) it can cover, making them versatile for various applications. wikipedia.org The polar sucrose portion of the molecule acts as the hydrophilic head, while the fatty acid chains provide the lipophilic tail. wikipedia.org

Research into sucrose esters dates back to 1880 when Herzfeld first described the preparation of sucrose octaacetate. wikipedia.org Over the decades, scientists have explored the synthesis and properties of various sucrose esters, including sucrose octapalmitate and sucrose octastearate. wikipedia.org The synthesis of these compounds has evolved, with methods such as transesterification using catalysts like sodium hydroxide or sodium carbonate in solvents like dimethyl sulfoxide (DMSO) being developed. aip.org Enzymatic synthesis using lipases has also been explored as a more environmentally friendly approach. ui.ac.id

Significance and Research Trajectories of Sucrose, diacetate hexaisobutyrate Studies

This compound holds a unique position within sucrose ester research due to its distinct physical and chemical properties. It is a thermally stable, viscous liquid with a light color and low volatility. atamanchemicals.comcelanese.com Its refractive index is similar to that of cellulose, a property that has been exploited in specific applications. atamanchemicals.comcelanese.com

Initial research and application of SAIB focused on its use as a density-adjusting or "weighting" agent in the beverage industry, particularly in non-alcoholic carbonated and non-carbonated drinks. nih.govnih.gov This application leverages its ability to help suspend flavor oils in water-based systems. atamanchemicals.com

Beyond the food industry, the research trajectories for SAIB have expanded into several other areas:

Coatings and Inks: SAIB is used as a modifier and extender in coatings and inks, leading to higher solids content. atamanchemicals.comcelanese.com It can improve the hardness of films, such as those made from cellulose nitrate, and enhance flow properties. celanese.comcelanese.com Its ability to aid in pigment dispersion and form stable suspensions is also a key area of investigation. atamanchemicals.comcelanese.com

Paper Production: Due to its refractive index being close to that of cellulose, SAIB can be used as a clarifier and transparentizing agent in paper. atamanchemicals.comcelanese.com Research also indicates it may enhance the stability of paper to heat and light. atamanchemicals.comcelanese.com

Pharmaceuticals: More recent research has explored the use of SAIB in controlled-release drug delivery systems. atamanchemicals.comresearchgate.net Its high viscosity and biocompatibility make it a candidate for creating injectable depots that release drugs over an extended period. google.com Studies have investigated its potential in enhancing the bioavailability of certain drugs. researchgate.net

Material Science: SAIB has been studied as an additive in magnetorheological elastomers, where it was found to decrease viscosity and increase the magnetorheological effect. science.gov

The synthesis of SAIB is achieved through the controlled esterification of sucrose with acetic and isobutyric anhydrides. atamanchemicals.comwikipedia.org This process results in a mixture of isomers, with the predominant form being sucrose diacetate hexaisobutyrate. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C40H62O19
Molar Mass 846.91 g/mol
Appearance Colorless to faint yellow liquid
Density 1.146 g/mL at 25 °C
Refractive Index n20/D 1.446
Solubility Insoluble in water; soluble in most organic solvents

Data sourced from multiple references. google.comwikipedia.orgchemicalbook.comscbt.com

Table 2: Key Research Findings on this compound

Research AreaKey Findings
Beverage Industry Acts as an effective weighting agent to stabilize emulsions of flavoring oils. nih.govnih.gov
Coatings & Inks Increases solids content, improves film hardness, and enhances pigment dispersion. atamanchemicals.comcelanese.comcelanese.com
Paper Manufacturing Functions as a transparentizing agent due to its refractive index similarity to cellulose. atamanchemicals.comcelanese.com
Pharmaceuticals Shows potential for use in controlled-release drug delivery systems and for enhancing bioavailability. atamanchemicals.comgoogle.comresearchgate.net
Material Science Can modify the rheological properties of materials like magnetorheological elastomers. science.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H62O19 B8802302 Sucrose, diacetate hexaisobutyrate

Properties

Molecular Formula

C40H62O19

Molecular Weight

846.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)50-16-27-29(54-35(45)20(5)6)32(57-38(48)23(11)12)40(58-27,17-51-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1

InChI Key

UVGUPMLLGBCFEJ-SWTLDUCYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

physical_description

A pale straw-coloured liquid, clear and free of sediment and having a bland odour

solubility

Insoluble in water. Soluble in most organic solvents

Origin of Product

United States

Chemical Synthesis and Derivatization Pathways of Sucrose, Diacetate Hexaisobutyrate

Esterification Methodologies for Sucrose (B13894), diacetate hexaisobutyrate Production

The industrial production of Sucrose, diacetate hexaisobutyrate is primarily achieved through the direct esterification of sucrose with acetic anhydride (B1165640) and isobutyric anhydride. celanese.commubychem.com This process yields a mixture of isomers, with the approximate ratio of acetate (B1210297) to isobutyrate groups being 2:6. google.com

The synthesis involves reacting sucrose with an excess of the anhydrides at elevated temperatures, typically between 80°C and 130°C. google.com An organic base, such as sodium acetate or potassium acetate, is often used as a catalyst. google.com The reaction is driven by the conversion of the eight hydroxyl (-OH) groups on the sucrose molecule into ester linkages. doubtnut.com The final ratio of acetate to isobutyrate esters in the product mixture is controlled by the initial feed ratio of the corresponding anhydrides. google.com

Following the reaction, the product undergoes a multi-step purification process. This includes decolorizing with agents like activated carbon, followed by vacuum distillation to remove by-products such as acetic acid and isobutyric acid, as well as any unreacted anhydrides. The crude product is then washed with water to remove remaining impurities before a final dehydration step to yield the purified, viscous liquid SAIB. google.com This solvent-free approach is a key focus in modern production methods to meet high-purity standards, particularly for applications in the food industry. google.com

Table 1: Example Reaction Conditions for SAIB Synthesis

ParameterEmbodiment 1Embodiment 2Embodiment 3
Sucrose (mol)0.10.10.1
Isobutyric Anhydride (mol)1.00.90.8
Acetic Anhydride (mol)0.20.20.18
CatalystSodium AcetatePotassium AcetateSodium Methacrylate
Catalyst Amount (mol)0.050.050.02
Temperature120°C110°C100°C
Reaction Time30 min (post-sucrose addition)50 min (post-sucrose addition)60 min (post-sucrose addition)
google.com

Regioselectivity and Isomeric Distribution in Sucrose Ester Synthesis

A significant challenge in the chemical modification of sucrose is controlling regioselectivity—the ability to direct a reaction to a specific hydroxyl group. researchgate.net The sucrose molecule possesses eight hydroxyl groups with varying reactivities: three primary (at carbons C6, C1', C6') and five secondary (at C2, C3, C4, C3', C4'). rsc.org

Table 2: Relative Reactivity of Sucrose Hydroxyl Groups

PositionHydroxyl TypeRelative Reactivity (k/kmax)
6'Primary1.00
6Primary0.84
1'Primary0.31
3Secondary0.25
4Secondary0.23
2Secondary0.13
4'Secondary0.11
3'Secondary0.09
rsc.org

Generally, the primary hydroxyl groups are sterically more accessible and thus more reactive than the secondary ones. wiley-vch.de Kinetic studies have shown the reactivity order of sucrose's hydroxyl groups to be 6' > 6 > 1' > 3 > 4 > 2 > 4' > 3'. rsc.org The synthesis of SAIB, which involves forcing the reaction to completion to esterify all eight hydroxyls, is a non-selective process that results in a mixture of different isomers. google.com

In contrast to this "brute-force" approach, highly regioselective syntheses of other sucrose esters have been developed. These methods often employ enzymes or mediating agents to target specific positions. For instance:

Enzymatic Catalysis : Lipases and proteases can catalyze acylation with high selectivity. Subtilisin, for example, preferentially acylates the 1'-hydroxyl position of sucrose. nih.gov The choice of solvent and the chain length of the acyl donor can further influence which position is favored. nih.gov

Stannylene Acetals : The use of dibutylstannylene acetals as intermediates can achieve regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses in high yields, overcoming difficulties in isolation and purification. nih.gov

These selective methods highlight the chemical complexity of sucrose and provide pathways to specific isomers, which is not the goal in the bulk production of the isomeric mixture known as SAIB.

Advanced Derivatization Strategies for Sucrose Backbone Modifications and Analog Creation

The use of sucrose as a chiral starting material for creating complex molecules and novel analogs is a sophisticated area of synthetic chemistry. nih.gov These strategies rely on overcoming the molecule's inherent lack of selectivity by employing protecting groups to temporarily mask certain hydroxyls while others are modified. wiley-vch.denih.gov

A key strategy involves the selective protection of the highly reactive primary hydroxyl groups (C6 and C6'), often using bulky reagents like trityl chloride or silyl groups. nih.gov Once these positions are protected, the remaining hydroxyls can be modified. The protecting groups are later removed to yield the final derivative. This multi-step process allows for precise chemical alterations at specific sites on the sucrose backbone.

This approach has enabled the synthesis of a wide range of sucrose analogs and complex macrostructures:

Sucrose Analogs : By selectively protecting seven of the eight hydroxyl groups, the remaining free hydroxyl can be chemically altered. For example, selective pivaloylation can leave the 4-OH group free for modification, leading to the synthesis of 4-amino-4-deoxysucrose or 4-thiosucrose derivatives. tandfonline.com

Macrocyclic Structures : Sucrose can serve as a chiral scaffold for the synthesis of macrocycles like crown ethers and aza-crown ethers. researchgate.netmdpi.com In one approach, selectively protected sucrose diols are reacted with linking agents to form large rings incorporating the sugar molecule. These sucrose-based macrocycles have shown potential in asymmetric synthesis and for their ability to complex specific ions. mdpi.combme.hu

These advanced strategies demonstrate the versatility of sucrose as a renewable chemical feedstock for creating high-value, structurally complex molecules that are inaccessible through direct, non-selective reactions. nih.gov

Structural Characterization and Complex Mixture Analysis of Sucrose, Diacetate Hexaisobutyrate

Spectroscopic Techniques for Elucidation of Sucrose (B13894), diacetate hexaisobutyrate Structure

Spectroscopic methods are fundamental in confirming the identity and structural features of the components within the SAIB mixture. These techniques provide insights into the functional groups present and the molecular weight of the various isomers.

Infrared (IR) spectroscopy is a key technique for confirming the functional groups characteristic of SAIB. The IR spectrum of SAIB is dominated by absorptions that verify the esterification of the sucrose backbone. A strong, prominent band appears in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester groups. The presence of both acetate (B1210297) and isobutyrate moieties contributes to the breadth of this peak.

Additionally, the spectrum shows strong C-O stretching bands, typically in the 1150-1250 cm⁻¹ range, further confirming the ester linkages. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would signify O-H stretching of unreacted hydroxyl groups, indicates a high degree of esterification. The spectrum corresponding to the sucrose backbone can also be observed. fao.orgnist.gov

Table 1: Characteristic Infrared Absorption Bands for Sucrose, diacetate hexaisobutyrate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970C-H Asymmetric Stretch-CH₃ (from isobutyrate)
~2880C-H Symmetric Stretch-CH₃ (from isobutyrate)
1735-1750C=O StretchEster (acetate and isobutyrate)
1370-1390C-H Bend-C(CH₃)₂ (from isobutyrate)
1150-1250C-O StretchEster linkage

This table presents typical IR absorption regions for SAIB. Actual peak positions may vary slightly based on the specific isomeric composition and the spectrometer used.

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is indispensable for analyzing the complex isomeric mixture of SAIB.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the various isomers within the SAIB technical mixture. researchgate.net The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase, with different isomers exhibiting slightly different retention times. tandfonline.com As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner.

Under typical Electron Ionization (EI) conditions, molecular ions of the large SAIB molecules are often not observed. researchgate.net Instead, the mass spectra are characterized by a pattern of fragment ions. These fragments arise from the cleavage of the glycosidic bond and the loss of the ester groups. Analysis of these fragmentation patterns helps in the structural elucidation of the individual isomers. For instance, characteristic ions can correspond to the esterified glucose and fructose (B13574) fragments. researchgate.net The total ion chromatogram (TIC) from a GC-MS analysis of SAIB shows numerous, often overlapping, peaks, underscoring the complexity of the isomeric mixture. tandfonline.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For less volatile or thermally sensitive components, and to gain more precise mass information, LC-HRMS is an invaluable technique. researchgate.netnih.gov LC can separate the isomers under milder conditions than GC. nih.govresearchgate.net High-Resolution Mass Spectrometry (such as Orbitrap or Time-of-Flight (TOF) analyzers) provides highly accurate mass measurements (typically with errors of less than 5 ppm). mdpi.comuab.edu This precision allows for the determination of the elemental composition of the parent ions and their fragments, which is crucial for confirming the identity of compounds with the same nominal mass but different chemical formulas. Although molecular ions are weak or absent in EI-GC-MS, softer ionization techniques used with LC-MS, such as Electrospray Ionization (ESI), can often detect the protonated or sodiated parent molecules ([M+H]⁺ or [M+Na]⁺), allowing for direct confirmation of the molecular weight of the eluting isomers. researchgate.net

Chromatographic Separation and Characterization of Isomeric Forms

The commercial SAIB product is a highly complex mixture, containing potentially hundreds of isomers based on the distribution of the two acetate and six isobutyrate groups on the eight available hydroxyl sites of the sucrose molecule. tandfonline.com Chromatographic techniques are essential for separating these closely related structures. nih.gov

Gas Chromatography (GC), typically with a flame ionization detector (GC-FID) or coupled to a mass spectrometer (GC-MS), is the most common method for analyzing SAIB. tandfonline.comnih.gov High-temperature capillary columns with non-polar or medium-polarity stationary phases are used to separate the isomers. The resulting chromatogram displays a characteristic "hump" or series of closely eluting peaks, representing the large number of isomers present in the mixture. tandfonline.com While complete baseline separation of all isomers is practically impossible, the chromatographic profile serves as a fingerprint for the material.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), also serves as a viable method for separating sucrose esters. nih.govresearchgate.net It offers an alternative to GC, especially for preparative-scale isolation of specific isomer groups for further characterization by techniques like NMR. nih.gov The separation in RP-HPLC is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase. The specific arrangement of the somewhat polar acetate groups versus the more non-polar isobutyrate groups on the sucrose structure influences the retention time of each isomer.

Table 2: Example Chromatographic Conditions for SAIB Analysis

TechniqueColumn TypeCarrier Gas / Mobile PhaseDetectorPurpose
GC-FID/MSCapillary, e.g., DB-5 or similar (non-polar)Helium or HydrogenFID or MSQuantitative analysis and isomeric profile fingerprinting
RP-HPLCC18 or C8Gradient of Acetonitrile/WaterUV or ELSDSeparation of isomer groups, preparative isolation

This table provides generalized conditions. Specific parameters such as column dimensions, temperature programs, and mobile phase gradients must be optimized for a given application.

Theoretical Approaches to Predicting Sucrose Ester Isomeric Profiles

Predicting the exact isomeric composition of SAIB from first principles is a significant challenge due to the complexity of the sucrose molecule and the reaction kinetics. Sucrose has eight hydroxyl groups with varying reactivity, influenced by steric hindrance and electronic effects. There are three primary hydroxyl groups (at positions 6, 1', and 6') and five secondary hydroxyl groups (at positions 2, 3, 4, 3', and 4').

Theoretical approaches can be used to model the acylation process and predict the likely distribution of ester groups. nih.gov These models consider several factors:

Reactivity of Hydroxyl Groups: The primary hydroxyl groups are generally more sterically accessible and thus more reactive than the secondary ones, particularly towards the bulky isobutyric anhydride (B1165640).

Steric Hindrance: As esterification proceeds, the bulky isobutyryl groups that have already been attached to the sucrose molecule will sterically hinder the reaction at adjacent hydroxyl positions. This effect plays a major role in determining the final substitution pattern.

Reaction Conditions: The type of catalyst used, reaction temperature, and the order of addition of the acylating agents (acetic anhydride and isobutyric anhydride) can influence the kinetic versus thermodynamic control of the reaction, thereby altering the final isomeric ratio.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different isomers and the activation energies for acylation at various positions. This can provide a theoretical basis for understanding why certain isomeric profiles are favored. By modeling the step-wise acylation of the sucrose molecule, researchers can simulate the formation of the SAIB mixture and predict the relative abundance of the major isomers, offering valuable insights that complement experimental characterization data.

Advanced Analytical Methodologies and Validation for Sucrose, Diacetate Hexaisobutyrate

Quantitative Estimation Methods

The quantitative analysis of Sucrose (B13894), diacetate hexaisobutyrate, a complex mixture of esters, presents significant analytical challenges. tandfonline.comnih.gov Due to the existence of potentially 256 different synthesizable structures, direct quantification is difficult. tandfonline.comnih.govbohrium.com Therefore, specialized analytical techniques have been developed and optimized for its accurate measurement.

Gas-Liquid Chromatography (GLC) with Derivatization Techniques

Gas-Liquid Chromatography (GLC) is a powerful technique for separating and analyzing volatile compounds. For complex molecules like SAIB, derivatization is often employed to improve volatility and chromatographic behavior.

One established method involves an indirect analysis through the quantification of SAIB's constituent acids. This procedure utilizes an acid-catalyzed transesterification. The SAIB sample is reacted with sulfuric acid in decanol, which converts the acetate (B1210297) and isobutyrate esters into their corresponding decyl esters (decyl acetate and decyl isobutyrate). These more volatile derivatives are then analyzed by GLC. In this method, hexanoic acid is typically used as an internal standard to ensure accuracy. Research has demonstrated high recovery rates for SAIB from fortified soft drinks using this technique, with recoveries ranging from 92.8% to 97.8% when calculated based on acetic acid content, and 97.1% to 99.3% based on isobutyric acid content. researchgate.net

Another approach involves the derivatization of related sucrose esters. For instance, in methods developed for determining sucrose monoesters of fatty acids, the sample fraction is acetylated before being introduced into the GC system. nih.gov While this specific protocol was for monoesters, the principle of acetylation to enhance GC analysis is a relevant derivatization strategy. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) Development and Optimization

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust method for the quantitative analysis of SAIB, particularly in food matrices like soft drinks. tandfonline.comnih.gov A key characteristic of SAIB analysis by GC-FID is the appearance of numerous peaks in the resulting chromatogram, which reflects the complex isomeric nature of the compound. nih.govresearchgate.net The quantification of SAIB is typically achieved by summing the areas of all these individual peaks. nih.govresearchgate.net

The development of a GC-FID method requires careful optimization of chromatographic conditions to ensure proper separation and detection.

Table 1: Optimized GC-FID Parameters for SAIB Analysis

Parameter Condition
Column Stainless steel, 1.5 m, 3.2 mm i.d. fao.org
Stationary Phase Fused silica (B1680970), DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) lew.ro
Carrier Gas Helium lew.ro
Detector Flame Ionization Detector (FID) fao.org
Injection Mode Splitless nih.gov

| Sample Preparation | Dilution with an equal volume of carbon disulfide fao.org |

This table presents a compilation of typical parameters used in GC-FID methods for analyzing compounds like SAIB and is for illustrative purposes.

Method performance is assessed by evaluating parameters such as recovery, precision, and linearity. lew.ro For SAIB analysis in soft drinks, a developed GC-FID method demonstrated a limit of detection (LOD) of 7.30 μg/mL and a limit of quantification (LOQ) of 22.13 μg/mL. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like time-of-flight (TOF) or Orbitrap mass analyzers, offers exceptional sensitivity and specificity for identifying and quantifying compounds, even at trace levels. nih.gov While specific applications of HRMS for SAIB are not extensively detailed in the provided literature, its principles are highly applicable to the challenges posed by this compound.

The primary advantage of HRMS is its ability to provide highly accurate mass measurements, which aids in the confident identification of analytes in complex mixtures. nih.gov For trace analysis of saccharides in challenging matrices, such as marine aerosols, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been shown to lower detection limits significantly compared to conventional GC-MS. nih.gov This enhanced sensitivity and specificity would be invaluable for detecting and quantifying trace amounts of SAIB or its degradation products. nih.gov Gas chromatography coupled with mass spectrometry is also used to confirm the identity of peaks observed during GC analysis. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step to isolate SAIB from complex matrices like beverages and food additive premixes, removing interfering substances before instrumental analysis. nih.govbohrium.com

A common and effective technique for extracting SAIB from soft drinks is liquid-liquid extraction (LLE). nih.govbohrium.com This method has been shown to yield high recovery rates, with one study reporting a recovery of 107.8 ± 7.2%. tandfonline.comnih.govbohrium.com

For food additive premixes, solid-phase extraction (SPE) is a valuable preparation technique. In this method, a column containing a solid adsorbent is used to separate the components of a mixture. For SAIB and other sucrose esters, SPE columns with C8 or silica gel have been successfully used to prepare fractions for subsequent GC analysis. nih.gov

The general preparation process for SAIB itself involves synthesis followed by purification steps, which can include decolorizing with activated carbon and washing with water to remove impurities before vacuum-drying to yield the final product. google.com

Table 2: Sample Preparation Techniques for SAIB Analysis

Technique Matrix Description Reported Recovery/Outcome
Liquid-Liquid Extraction (LLE) Soft Drinks Pre-treatment of beverage samples to isolate SAIB. nih.govbohrium.com 107.8 ± 7.2% tandfonline.comnih.govbohrium.com
Solid-Phase Extraction (SPE) Food Additive Premixes Fractionation using C8 or silica gel columns. nih.gov Fractions suitable for GC determination. nih.gov

| Transesterification | Soft Drinks | Acid-catalyzed reaction to form decyl esters for GLC analysis. researchgate.net | 92.8% - 99.3% researchgate.net |

Method Validation Frameworks and International Harmonization Guidelines (e.g., ICH)

To ensure that an analytical method is suitable for its intended purpose, it must be rigorously validated. The International Conference on Harmonisation (ICH) provides a widely accepted framework for the validation of analytical procedures. tandfonline.comnih.govbohrium.com

Analytical methods developed for the determination of SAIB, such as the GC-FID method for soft drinks, have been validated according to ICH guidelines. tandfonline.comnih.govbohrium.com This validation process assesses several key performance characteristics to confirm the method's reliability. bohrium.com

The core parameters evaluated during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. bohrium.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. bohrium.comlew.ro

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bohrium.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bohrium.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. bohrium.comlew.ro

Accuracy: The closeness of the test results obtained by the method to the true value. bohrium.comlew.ro

The successful validation of these parameters for the GC-FID method confirmed its suitability for the quantitative detection of SAIB in commercial products. tandfonline.combohrium.com

Table 3: ICH Validation Parameters for an SAIB GC-FID Method

Validation Parameter Finding Reference
Applicability Confirmed for domestic and imported soft drinks. tandfonline.comnih.gov
Specificity Method shown to be specific for SAIB. bohrium.com
Linearity Established for the concentration range. bohrium.com
Limit of Detection (LOD) 7.30 μg/mL bohrium.com
Limit of Quantification (LOQ) 22.13 μg/mL bohrium.com
Precision Demonstrated to be within acceptable limits. bohrium.com

| Accuracy (Recovery) | Demonstrated to be within acceptable limits. | bohrium.com |

Research Applications and Functional Investigations of Sucrose, Diacetate Hexaisobutyrate

Role in Controlled Release Systems Research

SAIB has garnered significant attention in pharmaceutical research for its utility in developing controlled release drug delivery systems. celanese.cometsu.eduresearchgate.net Its high viscosity and hydrophobic nature make it an excellent candidate for creating in-situ forming depots that provide sustained release of therapeutic agents. researchgate.neteastman.com

Formulation Science of Sucrose (B13894), diacetate hexaisobutyrate-Based Depots

The formulation of SAIB-based depots involves dissolving the drug and SAIB in a biocompatible solvent. nih.gov Upon administration, the solvent dissipates into the surrounding aqueous environment, leaving behind a highly viscous, gel-like matrix that entraps the drug. eastman.com The concentration of SAIB in the formulation is a critical parameter that influences the release characteristics. google.com

Several factors can be modulated to control the release profile of drugs from SAIB depots:

SAIB Concentration: Higher concentrations of SAIB, typically in the range of 50% to 80% by weight, result in more viscous depots and, consequently, a slower and more sustained release of the active ingredient. google.com

Solvent Selection: The choice of solvent affects the viscosity of the injectable formulation and the rate of depot formation. Common solvents include ethanol (B145695), N-methyl-2-pyrrolidone (NMP), and glycerol (B35011) formal. nih.govgoogle.com

Addition of Polymers: Incorporating biodegradable polymers, such as polylactic acid (PLA), can further modify the release kinetics. For instance, the inclusion of 10% (w/w) PLA in a risperidone-SAIB formulation significantly reduced the initial burst release. nih.gov

Drug Loading: The amount of drug incorporated into the formulation can also influence the release rate, with higher drug loading sometimes leading to an increased release rate. nih.gov

Below is an interactive table summarizing the components of a typical SAIB-based depot formulation:

ComponentFunctionExample Concentration Ranges
Sucrose, diacetate hexaisobutyrate (SAIB) Forms the viscous, drug-entrapping matrix. eastman.com5% to 80% (w/w) google.com
Active Pharmaceutical Ingredient (API) The therapeutic agent to be released.Varies depending on the drug
Solvent Dissolves SAIB and the API for injection. nih.govLess than 45% (w/w) google.com
Additives (e.g., PLA) Modifies release kinetics and reduces burst release. nih.gove.g., 10% (w/w) nih.gov

Mechanistic Studies of Release Kinetics from Polymeric Matrices

The release of drugs from SAIB-based polymeric matrices is a complex process governed by several mechanisms, including diffusion, swelling, and erosion of the matrix. sphinxsai.comresearchgate.net The kinetics of drug release can often be described by mathematical models, such as the Higuchi square root law, which suggests a diffusion-controlled process. nih.gov

Diffusion: The primary mechanism for drug release from SAIB depots is diffusion through the viscous matrix. researchgate.net As water penetrates the glassy hydrogel-like matrix, the polymer swells, and the dissolved drug diffuses out into the surrounding medium. researchgate.net

Swelling-Controlled Release: The absorption of water and subsequent swelling of the SAIB matrix play a crucial role in controlling the drug release rate. sphinxsai.com

Non-Fickian Transport: In many cases, the drug release does not follow simple Fickian diffusion. Instead, an anomalous or non-Fickian transport is observed, which involves a combination of diffusion and polymer relaxation. researchgate.netnih.gov The Korsmeyer-Peppas model is often used to characterize this type of release, where the release exponent 'n' indicates the transport mechanism. sphinxsai.comnih.gov

Comparative Analysis with Conventional Controlled Release Excipients in in vitro Models

In vitro studies are essential for comparing the performance of SAIB with other commonly used controlled-release excipients. These studies typically involve dissolution testing in various media that simulate physiological conditions. nih.govmdpi.com

A comparative study evaluating different excipients for carvedilol (B1668590) release from hypromellose matrix tablets found that water-soluble excipients generally led to faster release profiles than water-insoluble ones. mdpi.com While this study did not include SAIB, it highlights the methodology used for such comparisons. In another study, SAIB-based co-amorphous dispersions (CADs) of tacrolimus (B1663567) were compared to formulations using hydroxypropyl methylcellulose (B11928114) (HPMC). The SAIB-based formulation demonstrated enhanced bioavailability. nih.gov

The following table provides a conceptual comparison of SAIB with other excipients based on general characteristics:

ExcipientRelease MechanismAdvantagesDisadvantages
This compound (SAIB) Diffusion, Swelling sphinxsai.comresearchgate.netIn-situ depot formation, sustained release, biocompatible researchgate.neteastman.comnih.govHigh viscosity, requires specific solvents nih.gov
Poly(lactic-co-glycolic acid) (PLGA) Bulk erosionWell-established, biodegradableComplex manufacturing, potential for acidic microenvironment
Hypromellose (HPMC) Swelling, DiffusionWidely used, versatileCan be sensitive to pH and ionic strength mdpi.com
Ethylcellulose Diffusion through insoluble matrixProvides extended-release, good stability nih.govCan be brittle, may require plasticizers

Emulsion Science and Stability Enhancement

SAIB's properties as an emulsifier and stabilizer are leveraged in the food and beverage industry, particularly in citrus-based drinks. atamanchemicals.comforeverest.net Its ability to prevent the separation of oil and water phases is crucial for maintaining product quality and shelf life. atamanchemicals.com

Interfacial Properties and Emulsifying Capabilities of this compound

SAIB is effective at creating stable emulsions due to its ability to act at the oil-water interface. atamanchemicals.comcymitquimica.com While SAIB itself has limited solubility in water, it is soluble in organic solvents and oils, allowing it to function as a weighting agent and stabilizer in beverage emulsions. cymitquimica.comforeverest.net It helps to distribute and suspend flavor oils in drinks. atamanchemicals.com

Studies on other sucrose esters have shown their effectiveness in lowering interfacial tension, which is a key factor in emulsion formation and stability. slideshare.net The combination of different emulsifiers, such as proteins and small-molecule surfactants, can lead to synergistic effects, enhancing emulsion stability. nih.gov

Antioxidant Mechanisms and Oxidative Stability in Emulsion Systems

Lipid oxidation is a major challenge in emulsion-based products, leading to off-flavors and reduced nutritional value. nih.gov Antioxidants are often incorporated to mitigate this issue. The effectiveness of an antioxidant in an emulsion is highly dependent on its location within the system (oil phase, aqueous phase, or interface). wur.nl

Rheological Aspects of this compound-Stabilized Emulsions

The rheological properties of formulations containing this compound are a critical area of study, particularly for in situ gel and emulsion systems. Research demonstrates that SAIB solutions exhibit characteristics similar to Newtonian fluids, where viscosity remains constant regardless of the shear rate applied. However, this viscosity is highly influenced by several factors, including the choice of solvent, the concentration of SAIB, the presence of additives, and temperature.

A study on SAIB-based in situ gels highlighted the significant impact of solvent choice on the system's viscosity. For instance, ethanol was found to be a more effective solvent for reducing viscosity compared to ethyl lactate (B86563) and N-methylpyrrolidone (NMP). A mere increase in ethanol content from 10% to 20% (w/w) resulted in a dramatic decrease in the solution's viscosity from 1.29 to 0.11 Pa·s. This demonstrates the critical role of solvent selection and concentration in achieving the desired flow characteristics for a given application.

Additives and active ingredients also modify the rheological profile. The inclusion of polylactic acid (PLA) and the drug risperidone (B510) was found to increase the intermolecular forces within the SAIB solution, leading to a higher viscosity. Conversely, an increase in temperature has been shown to significantly reduce the viscosity of the solution, which can be a crucial factor for applications requiring injectability.

The following table summarizes the key factors influencing the viscosity of SAIB-based solutions as identified in research literature.

Table 1: Factors Affecting Viscosity of SAIB Solutions

Factor Effect on Viscosity Observations Citation
Solvent Type Varies Ethanol is more effective at reducing viscosity than ethyl lactate or N-methylpyrrolidone. celanese.com
Solvent Conc. Decreases Increasing ethanol content from 10% to 20% lowers viscosity from 1.29 to 0.11 Pa·s. celanese.com
Additives Increases Polylactic acid (PLA) and risperidone increase intermolecular forces and viscosity. celanese.com

| Temperature | Decreases | Viscosity is significantly reduced by an increase in temperature. | celanese.com |

Materials Science and Polymer Composite Development

In the realm of materials science, SAIB is valued for its versatility as a plasticizer and a compatibility agent in complex polymer systems.

This compound as a Plasticizer in Polymer Science

SAIB functions effectively as a plasticizer and a modifier-extender in various polymer formulations. science.gov As a modifier-extender, it allows for the development of coatings with higher solids content by extending the primary film-forming polymer. science.gov This is particularly evident in its use with cellulose-nitrate films, where the addition of SAIB has been shown to increase the film's hardness. science.gov

Integration into Magnetorheological Elastomers (MREs) for Rheological Modification

Recent research has introduced SAIB as a novel additive in the formulation of magnetorheological elastomers (MREs). MREs are smart materials whose rheological properties can be controlled by an external magnetic field. A study focusing on MREs with an epoxidized natural rubber (ENR) matrix and carbonyl iron particles (CIPs) as the filler investigated the impact of incorporating SAIB.

The findings were significant: the addition of SAIB led to a 40% reduction in the viscosity of the MRE compound. Furthermore, its inclusion enhanced the magnetorheological (MR) effect, which increased by 23% as the magnetic field strength was raised. This indicates that SAIB can act as a rheological modifier in these advanced composites, improving their processability (lower viscosity) and their functional performance (higher MR effect).

Compatibility and Interfacial Interactions in Multi-component Systems

A key attribute of SAIB in materials science is its broad compatibility with a wide range of substances, including most polymers, resins, oils, and waxes. science.gov This high level of compatibility makes it a valuable component in creating stable, multi-component systems.

Its utility extends to improving interfacial interactions within composites. SAIB can help to efficiently disperse pigments, supporting the formation of stable suspensions with good compatibility with binder resins in inks and coating materials. science.gov In the context of the previously mentioned MREs, microstructural analysis using field emission scanning electron microscopy (FESEM) showed that the carbonyl iron particles were well-embedded within the epoxidized natural rubber and SAIB hybrid matrix. This suggests that SAIB promotes good interfacial adhesion between the filler particles and the polymer matrix, which is crucial for the mechanical and functional properties of the composite material.

Environmental Fate and Degradation Research of Sucrose, Diacetate Hexaisobutyrate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes such as hydrolysis and photolysis.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, SAIB has the potential to undergo hydrolysis, which would break the ester linkages to yield sucrose (B13894), acetic acid, and isobutyric acid.

Some sources describe SAIB as having good hydrolytic stability, particularly in the context of its use in products requiring a long shelf-life. atamanchemicals.comresearchgate.netcelanese.com It is reported to be stable within a pH range of 4 to 8. wikipedia.org This stability is a key property for its industrial applications.

In contrast to its stability in product formulations, SAIB is readily metabolized through hydrolysis in the gastrointestinal tract of mammals. nih.govnih.gov This biological hydrolysis is facilitated by enzymes. The presence of acetyl groups in the SAIB molecule is thought to facilitate its metabolism compared to other similar compounds. nih.gov While this enzymatic hydrolysis is a biotic process, it demonstrates the susceptibility of the ester bonds to cleavage.

Photolysis:

Photolysis is the breakdown of chemical compounds by light. There is limited specific information available regarding the photodegradation of Sucrose, diacetate hexaisobutyrate in the environment. However, research on other esters, such as phthalic acid esters (PAEs), indicates that photo-induced degradation can occur, and the rate can be influenced by environmental factors. nih.govfrontiersin.org For some sucrose esters, good color stability to ultraviolet light has been noted, which might suggest a degree of resistance to photolysis. atamanchemicals.comcelanese.com Without specific studies on SAIB, its potential for photodegradation remains an area for further investigation.

Biotransformation and Microbial Degradation Studies

Biotransformation and microbial degradation are key processes in the environmental breakdown of organic compounds. These processes involve the alteration of the chemical structure of a substance by living organisms, primarily microorganisms.

SAIB is described as a "biodegradable excipient". atamanchemicals.com The primary pathway for its breakdown is expected to be the hydrolysis of its ester bonds, leading to the formation of sucrose, acetic acid, and isobutyric acid. These breakdown products are common, naturally occurring substances that are readily utilized by microorganisms.

While specific studies on the microbial degradation of SAIB in environmental matrices like soil and water are not extensively detailed in the public literature, research on other sucrose esters provides some insights. For instance, sucrose polyesters have been shown to undergo aerobic biodegradation in soil, although the rate can vary depending on the specific ester and the soil type. nih.gov Similarly, studies on sucrose laurate indicate that its biodegradation occurs initially through ester hydrolysis. researchgate.net The rate of this hydrolysis can be influenced by the degree of esterification, with a higher degree potentially leading to steric hindrance and slower degradation. researchgate.net

It has been noted that microflora in the large bowel of mammals have a limited capacity to hydrolyze SAIB, which suggests that its breakdown by microbial action may not be rapid under all conditions. nih.gov

Information regarding standardized ready biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301, for SAIB is not available in the reviewed scientific literature. leuphana.deoecd.orgnih.govoecd.org Such tests would provide standardized data on its potential for rapid and complete biodegradation in an aerobic environment.

Environmental Distribution and Persistence Modeling (Theoretical and Methodological Frameworks)

Environmental distribution and persistence modeling uses the physicochemical properties of a substance to predict its behavior in the environment. These models, including Quantitative Structure-Activity Relationship (QSAR) models, can estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and how long it is likely to persist.

A screening assessment conducted by the Canadian government utilized the Ecological Risk Classification of Organic Substances (ERC) Approach to evaluate the ecological risk of SAIB. europa.eucanada.ca This approach considers factors like a substance's hazard profile and exposure potential. The assessment concluded that SAIB has a low ecological hazard potential and is considered unlikely to be causing ecological harm at current levels of exposure. europa.eucanada.cacanada.ca

Specific details of the environmental distribution and persistence modeling for SAIB, such as its predicted partitioning coefficients (e.g., Log K_ow), bioaccumulation potential, and persistence half-lives in various environmental media, are not extensively provided in the available literature. While some physicochemical properties are known (see table below), comprehensive modeling studies that would provide a detailed theoretical framework for its environmental distribution and persistence are not publicly documented. The EWG (Environmental Working Group) notes a moderate concern for persistence and bioaccumulation, though the basis for this is not detailed. ewg.org

Physicochemical Properties Relevant to Environmental Fate Modeling

PropertyValueSource(s)
Molecular FormulaC_40H_62O_19 nih.gov
Molecular Weight846.91 g/mol wikipedia.orgfao.org
Water SolubilityVery slightly soluble/Insoluble researchgate.netoecd.orgfao.orgalphahi-tech.com
Log P (Octanol-Water Partition Coefficient)3.4 to 7 nih.gov
Vapor PressureLow volatility atamanchemicals.comcelanese.com
Boiling Point288 °C (lit.) wikipedia.org
Melting Point-7 °C (lit.) wikipedia.org

Regulatory Science and Standardization of Analytical Practices for Sucrose, Diacetate Hexaisobutyrate

Evolution of Regulatory Analytical Standards for Sucrose (B13894) Ester Assessment

The analytical assessment of Sucrose, diacetate hexaisobutyrate, designated with the International Numbering System (INS) number 444, has evolved significantly to ensure product consistency and adherence to regulatory limits. fao.orgwho.int The primary challenge in analyzing SAIB is that it is a complex mixture of potentially 256 different ester combinations, not a single molecule. researchgate.netnih.gov

Early analytical methods focused on quantifying SAIB in beverages. A key development was the use of gas-liquid chromatography (GLC). One established procedure involved the acid-catalyzed transesterification of the sucrose esters, followed by GLC analysis of the resulting acid components as decyl esters. researchgate.netresearchgate.net Another approach involved direct gas-chromatographic analysis of SAIB after extraction from the product, using an internal standard like trimyristin. researchgate.netnih.gov

Regulatory bodies have progressively refined the specifications for SAIB over several decades. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has played a central role in this process.

1993: JECFA prepared initial specifications for SAIB at its 41st meeting. fao.orginchem.org

1996: These specifications were superseded by new ones at the 46th JECFA meeting. fao.org

2003: The specifications for metals and arsenic were revised at the 61st JECFA meeting. fao.org

These evolving standards reflect advancements in analytical capabilities and a deeper understanding of the substance. For instance, modern methods often employ gas chromatography with flame ionization detection (GC-FID), with validation according to International Conference for Harmonization (ICH) guidelines to ensure specificity, linearity, precision, and accuracy. researchgate.netnih.govbohrium.com These validated methods are crucial for monitoring the content of SAIB in commercial products. nih.govtandfonline.com In the United States, the Food and Drug Administration (FDA) codified the use and specifications for SAIB in Title 21 of the Code of Federal Regulations (21 CFR 172.833). fda.govecfr.gov

Table 1: Timeline of Key Regulatory Milestones for SAIB

Year Organization Event Reference
1975 JECFA First considered, but no ADI was allocated or specifications prepared. inchem.org
1993 JECFA Initial specifications prepared (41st meeting). fao.orginchem.org
1996 JECFA Specifications superseded (46th meeting). fao.orginchem.org
2003 JECFA Specifications for heavy metals revised (61st meeting). fao.org
2012 European Commission Specifications for E 444 (SAIB) defined in Regulation (EU) No 231/2012. researchgate.net

Collaborative Research in International Regulatory Bodies for Method Development and Harmonization

The global trade of food products necessitates harmonized standards for food additives like SAIB. This is achieved through the collaborative efforts of international regulatory and scientific bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a primary international scientific body responsible for evaluating food additives. who.intwho.int JECFA's comprehensive evaluations form the scientific basis for standards set by the Codex Alimentarius Commission (CAC) . nih.govmagyp.gob.ar The CAC, established by the FAO and WHO, develops harmonized international food standards, guidelines, and codes of practice to protect consumer health and ensure fair practices in the food trade. fao.org For SAIB, Codex has assigned it the INS number 444, placing it within the General Standard for Food Additives (GSFA). nih.gov

A critical aspect of this international cooperation is the harmonization of analytical methods. Research aimed at developing and improving methods for SAIB analysis often validates these methods according to guidelines from the International Conference for Harmonization (ICH) . researchgate.netnih.govbohrium.com This ensures that analytical results are reliable and comparable across different laboratories and regulatory agencies worldwide, which is essential for both international trade and consistent consumer protection.

Table 2: International Bodies and Their Roles in SAIB Standardization

Organization Role Key Function for SAIB Reference
JECFA Scientific Evaluation Conducts toxicological evaluations and establishes specifications for identity and purity. fao.orginchem.org
Codex Alimentarius International Standard Setting Adopts JECFA's findings to set maximum use levels in its General Standard for Food Additives (GSFA) under INS No. 444. nih.govmagyp.gob.ar
EFSA Regional Scientific Evaluation Re-evaluates the safety of food additives for the European market, referencing JECFA's work. researchgate.net

| ICH | Method Harmonization | Provides guidelines for the validation of analytical methods, ensuring global consistency. | researchgate.netnih.govbohrium.com |

Scientific Basis for Establishing Purity and Compositional Specifications

The specifications for this compound are scientifically designed to define the substance and limit potential impurities. SAIB is defined as a mixture of reaction products from the esterification of sucrose with acetic anhydride (B1165640) and isobutyric anhydride, where the approximate molar ratio of acetate (B1210297) to isobutyrate is 2:6. fao.org The final product is a pale, straw-colored, clear liquid. fao.orgresearchgate.net

The scientific rationale for each key specification is as follows:

Assay: The requirement for the substance to contain not less than 98.8% and not more than 101.9% of C40H62O19 provides a quantitative measure of the total sucrose esters, ensuring the product has been manufactured to the correct degree of esterification. fao.orgecfr.gov

Acid Value: The acid value, with a maximum limit of 0.2, restricts the amount of residual free acids (acetic acid and isobutyric acid) from the manufacturing process. mubychem.comfao.org This is important for both quality control and ensuring the product is free from excessive acidic impurities.

Refractive Index and Specific Gravity: These physical parameters are used as simple and rapid methods to confirm the identity and quality of the material. fao.org

Limits on Heavy Metals: The specification for lead (not more than 1 mg/kg) is a critical purity criterion to protect consumers from exposure to toxic heavy metal contaminants. ecfr.gov

These specifications, taken together, ensure that SAIB used in food is of a consistent and high quality, conforming to the material that was evaluated for use by regulatory bodies.

| Lead | Not more than 1 mg/kg | Limits heavy metal contamination. | ecfr.gov |

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound (SAIB)
Sucrose
Acetic anhydride
Isobutyric anhydride
Acetic acid
Isobutyric acid
Decyl acetate
Decyl isobutyrate
Ethyl acetate
Hexanoic acid
Potassium hydroxide

Future Research Directions and Emerging Paradigms for Sucrose, Diacetate Hexaisobutyrate

Novel Synthetic Routes and Biosynthesis of Sucrose (B13894), diacetate hexaisobutyrate Analogs

The traditional synthesis of SAIB involves the esterification of sucrose with acetic and isobutyric anhydrides, resulting in a complex mixture of isomers. mdpi.com Future research is increasingly directed towards more controlled and specific synthetic methods, including enzymatic and chemo-enzymatic pathways, to produce novel SAIB analogs with tailored properties.

Enzymatic synthesis, utilizing biocatalysts like lipase, offers a highly selective alternative to conventional chemical routes. researchgate.net This approach can facilitate the production of specific sucrose esters under milder reaction conditions. For instance, fructosyltransferase (FTase) has been employed in the biosynthesis of sucrose-6-acetate, a key intermediate in the synthesis of other sucrose derivatives. nih.gov Adapting such enzymatic strategies could allow for the regioselective synthesis of SAIB analogs, where the position and type of acyl groups are precisely controlled. This could lead to the creation of new molecules with customized physical properties, such as viscosity or solubility, for specific applications.

Chemo-enzymatic processes represent another promising frontier, combining the efficiency of chemical synthesis with the selectivity of enzymatic catalysis. arxiv.org This hybrid approach can be optimized to synthesize rare sugars and their derivatives, avoiding the laborious purification steps often required in purely chemical methods. arxiv.org By exploring different acyl donors in combination with enzymatic catalysis, a diverse library of SAIB analogs could be generated, moving beyond the standard acetate (B1210297) and isobutyrate moieties to include other functional groups.

Synthesis Aspect Conventional Chemical Synthesis Emerging Novel/Biosynthetic Routes
Catalyst Chemical (e.g., acid/base catalysts)Biological (e.g., Lipases, Fructosyltransferases)
Selectivity Low regioselectivity, produces a complex mixture of isomers. mdpi.comHigh regio- and stereoselectivity, allows for targeted synthesis of specific isomers. nih.govarxiv.org
Reaction Conditions Often requires high temperatures and potentially harsh reagents.Milder conditions (e.g., lower temperature, neutral pH). researchgate.net
Product Standard Sucrose, diacetate hexaisobutyrate. mdpi.comNovel SAIB analogs with tailored acyl groups and substitution patterns.
Purification Can be complex due to the high number of isomers.Potentially simplified due to higher product specificity. arxiv.org
Potential Established and scalable for current applications.Creation of new functional materials with customized properties.

This table provides a comparative overview of conventional and emerging synthetic strategies for SAIB and its analogs.

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization of Formulations

The inherent complexity of SAIB, which can consist of up to 256 different molecular structures, presents a significant analytical challenge. nih.gov While methods like Gas Chromatography-Flame Ionization Detection (GC-FID) are used, they provide a bulk analysis rather than a detailed understanding of the mixture's behavior in a formulation. nih.gov Future research will increasingly rely on advanced spectroscopic and imaging techniques for in situ characterization, enabling real-time analysis of SAIB-containing systems without disruption. acs.org

In situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, can provide molecular-level insights into the interactions between SAIB and other components within a formulation. acs.org These techniques can monitor changes in chemical bonding and molecular structure as they occur, which is crucial for understanding how SAIB functions as a stabilizer or modifier in complex mixtures. acs.org

Furthermore, advanced imaging techniques like in situ liquid-cell scanning transmission electron microscopy (STEM) offer the potential for atomic-scale visualization. nih.gov This technology allows for the direct observation of nanoparticles and their chemical environment in a liquid state, providing unprecedented detail on interfacial chemistry. nih.gov Applying such techniques to SAIB formulations could reveal how the different isomers arrange themselves at interfaces and interact with dispersed phases, leading to a more rational design of emulsions and suspensions.

Technique Principle Potential Application for SAIB Characterization
In Situ Raman Spectroscopy Detects inelastic scattering of radiation by molecules, providing information on molecular structure and bonding. acs.orgReal-time monitoring of conformational changes in SAIB isomers during formulation processing; studying interactions with active ingredients or excipients.
In Situ Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, identifying functional groups and intermolecular interactions. acs.orgCharacterizing the partitioning of SAIB isomers between different phases; assessing the stability of SAIB-stabilized emulsions under stress.
In Situ Liquid-Cell STEM/EELS Combines atomic-resolution imaging (STEM) with chemical analysis (Electron Energy Loss Spectroscopy) in a liquid environment. nih.govVisualizing the adsorption and arrangement of SAIB molecules at oil-water or solid-liquid interfaces; quantifying the elemental composition of the interfacial layer.
Advanced Chromatography (e.g., 2D-LC) Multi-dimensional liquid chromatography for separating highly complex mixtures.Achieving a more complete separation and quantification of the 256 possible SAIB isomers to better correlate composition with physical properties.

This table summarizes advanced characterization techniques and their potential for providing deeper insights into SAIB formulations.

Computational Chemistry and Molecular Modeling of Sucrose Ester Interactions and Behavior

Computational chemistry and molecular modeling are powerful tools for understanding complex chemical systems at the molecular level. acs.org While experimental analysis of the full SAIB isomer mixture is challenging, molecular dynamics (MD) simulations can provide profound insights into its behavior and interactions. nih.gov This in silico approach is an emerging paradigm for predicting the physical properties and functional behavior of complex ester mixtures like SAIB. nih.govresearchgate.net

MD simulations can be used to model a representative mixture of SAIB isomers to predict bulk properties such as viscosity and density under various conditions. researchgate.net These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe dynamic processes and understand how intermolecular forces give rise to macroscopic properties. mdpi.comnih.gov For example, simulations have been successfully used to predict the viscosity of industrial ester-based lubricants, demonstrating the power of this approach for complex fluids. researchgate.net

Furthermore, computational models can elucidate the interactions between SAIB and other molecules in a formulation. By simulating SAIB at an interface (e.g., oil-water), researchers can study its self-assembly, conformational changes, and the specific roles of the acetate and isobutyrate groups. nih.govscispace.com MD simulations of sucrose in various solvents have already provided detailed information on solute-solvent hydrogen bonding and conformational stability, laying the groundwork for more complex studies on highly substituted derivatives like SAIB. nih.govdntb.gov.ua These computational insights can guide the rational design of new formulations and SAIB analogs with optimized performance.

Modeling Application Computational Technique Research Objective and Potential Insights
Bulk Property Prediction Nonequilibrium Molecular Dynamics (NEMD) / Equilibrium Molecular Dynamics (EMD)Predict key physical properties like viscosity and density of the SAIB mixture as a function of temperature. nih.govresearchgate.net
Interfacial Behavior Molecular Dynamics (MD) with custom force fieldsElucidate the mechanism of emulsion stabilization by modeling the arrangement and orientation of SAIB isomers at an oil-water interface.
Solubility and Compatibility MD simulations in various solvents/polymersPredict the solubility and compatibility of SAIB in different formulation matrices to guide its use in diverse applications. nih.gov
Isomer-Specific Contributions MD simulations of specific SAIB isomers or simplified mixturesUnderstand how the ratio and position of acetate vs. isobutyrate groups affect the overall properties and performance of the mixture. nih.gov

This table outlines the application of computational chemistry and molecular modeling techniques for investigating this compound.

Sustainable Production and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the chemical industry, aiming to reduce environmental impact through sustainable practices. arxiv.org The synthesis of SAIB, which is derived from renewable sucrose, is well-aligned with these principles. nih.gov However, future research will focus on further optimizing its production to enhance its sustainability profile.

A key area of development is the replacement of conventional solvents with greener alternatives. The production of some sucrose esters can involve harmful solvents like dimethylformamide (DMF); therefore, identifying effective, non-toxic, and biodegradable solvents is a priority. Ionic liquids and bio-solvents are being explored as potential replacements in synthetic chemistry. dntb.gov.ua

Another major focus is the use of enzymatic catalysis to replace traditional chemical catalysts. Lipases, for example, can catalyze esterification reactions under mild conditions with high specificity, reducing energy consumption and the formation of unwanted byproducts. researchgate.net This aligns with the green chemistry goal of using catalysis to improve efficiency. arxiv.org Research into heterogeneous catalysts, which can be easily separated and reused, also presents a path toward more sustainable industrial processes. acs.org By integrating these green chemistry approaches, the production of SAIB can become more environmentally friendly and economically efficient.

Green Chemistry Principle Application to SAIB Synthesis Objective and Benefit
Use of Renewable Feedstocks Utilize sucrose, a readily available and biodegradable carbohydrate.Reduce reliance on fossil fuels and create a product with a sustainable lifecycle.
Catalysis Employ enzymatic catalysts (e.g., lipases) or reusable heterogeneous catalysts. researchgate.netacs.orgIncrease reaction efficiency, reduce energy requirements, minimize waste, and avoid hazardous reagents.
Safer Solvents and Auxiliaries Replace traditional organic solvents (e.g., DMF, pyridine) with green alternatives like bio-solvents or ionic liquids. dntb.gov.uaReduce the environmental and health impact associated with volatile and toxic organic compounds.
Design for Energy Efficiency Conduct syntheses at ambient temperature and pressure where possible, often enabled by enzymatic catalysis. researchgate.netLower energy consumption and reduce the carbon footprint of the manufacturing process.
Waste Prevention Develop highly selective synthetic routes that maximize atom economy and minimize byproduct formation.Reduce the need for costly and environmentally burdensome purification steps and waste disposal.

This table highlights the application of green chemistry principles to the synthesis of this compound.

Q & A

Q. What are the primary analytical methods for characterizing the structural heterogeneity of SAIB?

SAIB’s structural complexity arises from variable esterification patterns (acetate/isobutyrate ratios and positions). Researchers should employ nuclear magnetic resonance (NMR) to identify substituent distribution and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, Figure 7 in highlights common representations of SAIB, which may require cross-validation using chromatographic techniques (e.g., HPLC) to resolve isomers .

Q. How should SAIB be handled and stored to ensure experimental reproducibility?

SAIB is a viscous liquid (density: 1.15 g/cm³) sensitive to heat and oxidizing agents. Per :

  • Storage : Use airtight containers in cool (<25°C), dry environments; avoid exposure to light.
  • Handling : Use chemical-resistant gloves (nitrile) and ventilation to minimize inhalation risks. Decomposition above 260°C releases toxic gases (CO, CO₂), necessitating fume hoods for high-temperature studies .

Q. What standardized protocols exist for quantifying SAIB in food or pharmaceutical matrices?

The USP-NF guidelines () outline SAIB’s use as a plasticizer, diluent, or binder in drug formulations. For quantification:

  • Extraction : Use ethanol or acetone due to SAIB’s low water solubility.
  • Analysis : Reverse-phase HPLC with evaporative light scattering detection (ELSD) is recommended, calibrated against USP reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for SAIB?

and note limited toxicological data (no established LD50 or carcinogenicity). Methodological approaches include:

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic byproducts.
  • Comparative studies : Cross-reference data from Canada’s DSL List (non-hazardous classification) with in vivo rodent models to address gaps in systemic toxicity .

Q. What experimental designs are optimal for studying SAIB’s stability under formulation conditions?

SAIB degrades in the presence of strong oxidizers ( ). Researchers should:

  • Stress testing : Expose SAIB to accelerated aging (40°C/75% RH) and monitor viscosity changes.
  • Compatibility screening : Test interactions with common excipients (e.g., cellulose derivatives) via thermal analysis (DSC/TGA) to identify incompatibilities .

Q. How can structural inconsistencies in SAIB’s esterification pattern impact its functional properties?

Variations in acetate/isobutyrate ratios ( ) affect hydrophobicity and emulsification efficiency. Researchers should:

  • Synthesize controlled analogs : Vary esterification degrees and test emulsification capacity in lipid-based systems.
  • Molecular dynamics (MD) simulations : Model SAIB’s interaction with surfactants to predict phase behavior .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in SAIB synthesis?

SAIB’s synthesis involves esterifying sucrose with acetic/isobutyric anhydrides. To ensure consistency:

  • Process controls : Monitor reaction temperature (70–90°C) and stoichiometry (2:6 acetate:isobutyrate ratio).
  • Quality control : Use FTIR to verify ester peaks (1740–1760 cm⁻¹) and GC-MS to detect residual anhydrides .

Q. How can researchers address discrepancies in SAIB’s solubility data across literature sources?

Solubility varies with ester composition. Standardize testing by:

  • Solvent selection : Prioritize ethanol, isopropyl myristate, or triacetin based on application (e.g., food vs. pharmaceuticals).
  • Quantitative phase diagrams : Construct ternary plots (SAIB/solvent/water) to map solubility boundaries .

Regulatory and Safety Considerations

Q. What are the implications of SAIB’s classification as a non-hazardous material under IATA/IMO?

Despite low acute toxicity ( ), researchers must adhere to GHS guidelines for waste disposal:

  • Waste treatment : Incinerate SAIB-contaminated materials at >1000°C to prevent hazardous byproduct formation.
  • Spill management : Absorb with vermiculite/sand and dispose via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sucrose, diacetate hexaisobutyrate
Reactant of Route 2
Reactant of Route 2
Sucrose, diacetate hexaisobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.